molecular formula C26H30NO4S2+ B1254267 Aclidinium CAS No. 727649-81-2

Aclidinium

Cat. No. B1254267
CAS RN: 727649-81-2
M. Wt: 484.7 g/mol
InChI Key: ASMXXROZKSBQIH-VITNCHFBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aclidinium is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis or emphysema. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
This compound is a carboxylic ester obtained by formal condensation between the carboxy group of 2-hydroxy(di-2-thienyl)acetic acid and the hydroxy group of N-(3-phenoxypropyl)-3-quinuclidinol. Used as its bromide salt for the long-term maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease (COPD). It has a role as a bronchodilator agent and a muscarinic antagonist. It is a quaternary ammonium ion, a carboxylic ester, a member of thiophenes and an aromatic ether. It derives from a 3-quinuclidinol.
This compound is an anticholinergic for the long-term management of chronic obstructive pulmonary disease (COPD). It has a much higher propensity to bind to muscarinic receptors than nicotinic receptors. FDA approved on July 24, 2012.

Scientific Research Applications

Pharmacological Profile and Mechanism of Action

Aclidinium bromide is a potent, long-acting inhaled muscarinic antagonist developed for treating chronic obstructive pulmonary disease (COPD). It has shown subnanomolar affinity for human muscarinic receptors M1–M5. This compound demonstrates a fast onset of action, long duration of effect, and a favorable cardiovascular safety profile, which indicates its potential as a muscarinic antagonist with significant therapeutic benefits (Gavaldà et al., 2009).

Clinical Efficacy in COPD

This compound has been assessed for its long-term safety and efficacy in treating COPD. Studies have shown that this compound provides sustained benefits in lung function and health status throughout a year-long treatment period, highlighting its potential as a maintenance therapy for COPD (Gelb et al., 2013). Additionally, this compound significantly improves exercise endurance, dyspnea, lung hyperinflation, and physical activity in COPD patients, suggesting comprehensive benefits in managing this condition (Beeh et al., 2014).

Pharmacokinetics and Safety

The pharmacokinetics of this compound indicate rapid conversion into alcohol and carboxylic acid metabolites, leading to low systemic exposure and suggesting a favorable safety profile. Its rapid clearance from the plasma and low urinary excretion further emphasize its safety in patients with varying degrees of renal function (Jansat et al., 2009). This compound bromide's in vitro stability and the in vivo pharmacological activity of its metabolites have also been extensively studied, demonstrating its rapid hydrolysis and reduced propensity for systemic side effects (Sentellas et al., 2010).

Therapeutic Potential Beyond COPD

Research has explored this compound's effects beyond COPD treatment. For instance, it inhibits proliferation and metastasis of ovarian cancer SKOV3 cells, suggesting its potential application in cancer therapy (Qiao et al., 2018). Additionally, this compound's ability to modulate airway function and reduce eosinophilia in murine models indicates its potential in managing airway inflammation and asthma (Damera et al., 2010).

properties

CAS RN

727649-81-2

Molecular Formula

C26H30NO4S2+

Molecular Weight

484.7 g/mol

IUPAC Name

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C26H30NO4S2/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2/q+1/t20?,22-,27?/m0/s1

InChI Key

ASMXXROZKSBQIH-VITNCHFBSA-N

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5

SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5

Other CAS RN

727649-81-2

solubility

Very slightly soluble

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclidinium
Reactant of Route 2
Reactant of Route 2
Aclidinium
Reactant of Route 3
Aclidinium
Reactant of Route 4
Aclidinium
Reactant of Route 5
Reactant of Route 5
Aclidinium
Reactant of Route 6
Reactant of Route 6
Aclidinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.